molecular formula C7H8N4 B3377301 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1281984-43-7

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B3377301
CAS No.: 1281984-43-7
M. Wt: 148.17
InChI Key: IXHIQWZQLXWBTQ-UHFFFAOYSA-N
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Description

Significance of Fused N-Heterocyclic Systems in Chemical Research

Fused nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical research, forming the structural basis of a vast number of natural products and pharmaceuticals. mdpi.comresearchgate.net Over 80% of biologically active molecules feature a heterocyclic ring, with nitrogen-containing systems being the most prevalent. mdpi.com Their significance stems from their inherent chemical stability, the capacity for functionalization at multiple positions, and the ability to form hydrogen bonds, which is crucial for interactions with biological targets. mdpi.com These structural motifs are integral to a wide array of applications, including pharmaceuticals, agrochemicals, polymers, and dyes. nih.govopenmedicinalchemistryjournal.com The development of novel and efficient synthetic methods for creating N-fused heterocycles is a major focus in medicinal chemistry, driven by their value in drug discovery. nih.gov

Historical Context of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives in Academic Studies

The pyrazolo[1,5-a]pyrimidine scaffold has attracted considerable attention over the years due to its structural similarity to naturally occurring purines. researchgate.net While studied for decades, the pharmacological potential of these derivatives became particularly evident in the 1980s and 1990s when they were identified as potent inhibitors of various enzymes, especially protein kinases. nih.gov This discovery solidified their importance in medicinal chemistry, leading to extensive research into their diverse biological activities, which include anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org Today, several commercial drugs are based on this scaffold, highlighting its therapeutic relevance. encyclopedia.pubnih.gov Research continues to focus on developing new synthetic routes and exploring the structure-activity relationships (SAR) to create more potent and selective therapeutic agents. nih.govrsc.org

Structural Features and Core Nomenclature of Pyrazolo[1,5-a]pyrimidine Systems

The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic structure. encyclopedia.pubnih.govmdpi.com It consists of a five-membered pyrazole (B372694) ring fused at the 1,2-positions with a six-membered pyrimidine (B1678525) ring. nih.govrsc.org This bicyclic core provides a versatile framework that is highly suitable for chemical modification at various positions, typically numbered as C2, C3, C5, C6, and C7. nih.govmdpi.comresearchgate.net The ability to introduce a wide range of substituents—such as alkyl, aryl, amino, and halogen groups—at these positions allows for the precise tuning of the molecule's electronic properties, lipophilicity, and steric profile. nih.govrsc.org These modifications are critical for optimizing interactions with biological targets, such as enhancing binding affinity to protein kinases through hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHIQWZQLXWBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281984-43-7
Record name 6-methylpyrazolo[1,5-a]pyrimidin-3-amine
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Chemical Reactivity and Transformation Studies of 6 Methylpyrazolo 1,5 a Pyrimidin 3 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the pyrazolo[1,5-a]pyrimidine (B1248293) core is highly regioselective and influenced by both the substituents and the reaction conditions. The pyrazole (B372694) ring is the primary site for such reactions. For the parent pyrazolo[1,5-a]pyrimidine, electrophilic attack occurs preferentially at the C3 position. cdnsciencepub.com However, in 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine, this position is blocked by the amino group. The powerful electron-donating nature of the 3-amino group would strongly activate the pyrazole ring, directing incoming electrophiles to the C2 position.

Studies on related pyrazolo[1,5-a]pyrimidines have demonstrated various electrophilic substitution reactions. Halogenation and nitration are common functionalizations. nih.gov For instance, 7-arylpyrazolo[1,5-a]pyrimidines undergo bromination or iodination at the C3 position using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.gov

Nitration of the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold shows a strong dependence on the reagents used. Treatment with a mixture of concentrated nitric and sulfuric acids results in specific nitration at the C3 position. researchgate.netcdnsciencepub.com Conversely, using nitric acid in acetic anhydride (B1165640) leads to substitution at the C6 position of the pyrimidine (B1678525) ring. researchgate.netcdnsciencepub.com This suggests that under strongly acidic conditions, the pyrazole nitrogen is protonated, deactivating the pyrazole ring and favoring substitution on the pyrimidine ring. For this compound, while C2 substitution is electronically favored, reaction conditions could potentially direct substitution to the pyrimidine ring.

ReactionReagents and ConditionsProduct(s)CommentsReference
NitrationHNO₃, H₂SO₄, 0-5°C3-Nitropyrazolo[1,5-a]pyrimidineReaction on the parent scaffold is regiospecific to C3. cdnsciencepub.com
NitrationHNO₃, Acetic Anhydride6-Nitropyrazolo[1,5-a]pyrimidineSubstitution occurs on the pyrimidine ring, suggesting an addition-elimination mechanism. cdnsciencepub.com
BrominationN-Bromosuccinimide (NBS), DMF3-Bromo- and 3,6-dibromopyrazolo[1,5-a]pyrimidinesReaction on the parent scaffold yields mono- and di-substituted products. researchgate.netcdnsciencepub.com
HalogenationN-Halosuccinimides (NXS), Room Temp, MW3-Halo-7-arylpyrazolo[1,5-a]pyrimidinesEfficient halogenation at the C3 position. nih.gov

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. nih.gov The target molecule, this compound, lacks such a group, meaning prior functionalization is necessary to enable these transformations.

A common strategy involves the introduction of hydroxyl groups at the C5 and/or C7 positions, which are then converted to more reactive chloro groups using reagents like phosphorus oxychloride (POCl₃). mdpi.comnih.gov Research has shown that in 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) derivatives, the C7-chloro atom is significantly more reactive towards nucleophiles than the C5-chloro atom. mdpi.com This allows for selective sequential substitutions.

For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) reacts selectively with morpholine (B109124) at room temperature to yield the 7-morpholino-5-chloro derivative. mdpi.com Subsequent reactions at the C5 position can then be carried out, often requiring more forcing conditions or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govnih.gov This differential reactivity provides a powerful tool for building molecular diversity.

Starting MaterialNucleophile/ReagentsConditionsProductReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃Room Temperature4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine mdpi.com
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateVarious amines, Hünig's baseEtOH, RefluxEthyl 5-aminopyrazolo[1,5-a]pyrimidine-3-carboxylates nih.gov
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine, THFRoom Temperature6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com

Oxidation and Reduction Pathways

The pyrazolo[1,5-a]pyrimidine core and its substituents can undergo a variety of oxidation and reduction reactions.

Reduction: The pyrimidine ring is more susceptible to reduction than the pyrazole ring. Catalytic hydrogenation or treatment with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) can dearomatize the pyrimidine ring to yield tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of up to four stereoisomers. For instance, the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with NaBH₄ yields both syn- and anti-configured diastereomers. mdpi.com Substituents can also be selectively reduced. A nitro group at the C3 position can be reduced to a 3-amino group via catalytic reduction, and azo groups can be cleaved to form amines. nih.gov

Oxidation: The 3-amino group in the target molecule introduces a potential site for oxidation. In a related system, 1H-pyrazol-5-amines undergo an oxidative ring-opening when treated with hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA), yielding 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.netsci-hub.se This suggests a potential pathway for significant structural transformation of this compound. Furthermore, side-chain alcohols on the scaffold can be oxidized to aldehydes using reagents such as Dess-Martin periodinane. nih.gov

Reaction TypeSubstrateReagents and ConditionsProductReference
Ring ReductionEthyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateNaBH₄, ROH, RONaEthyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (syn and anti isomers) mdpi.com
Nitro Group Reduction3-Nitro-7-arylpyrazolo[1,5-a]pyrimidineCatalytic Reduction (e.g., H₂, Pd/C)7-Arylpyrazolo[1,5-a]pyrimidin-3-amine nih.gov
Oxidative Ring-Opening1H-Pyrazol-5-aminesPhenyliodine(III) diacetate (PIDA)3-Diazenylacrylonitriles researchgate.netsci-hub.se
Alcohol Oxidation[5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanolDess-Martin periodinane5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde nih.gov

Ring-Opening and Rearrangement Reactions

Beyond simple functionalization, the pyrazolo[1,5-a]pyrimidine skeleton can participate in more complex ring-opening and rearrangement reactions, leading to novel heterocyclic systems.

As mentioned, the oxidative ring-opening of the pyrazole moiety in 1H-pyrazol-5-amines is a documented transformation. researchgate.netsci-hub.se This reaction proceeds through a proposed hydroxylamine (B1172632) intermediate, which then eliminates water to cause the ring to open. sci-hub.se

A remarkable skeletal rearrangement has been observed for certain 3-formylpyrazolo[1,5-a]pyrimidines. Treatment of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines with aqueous sodium hydroxide (B78521) under microwave conditions can induce an unprecedented transformation into 5-aroyl-NH-pyrazolo[3,4-b]pyridines. This reaction is proposed to occur via an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, where a water molecule adds to the pyrimidine ring, initiating a cascade that results in the isomeric pyridine-fused scaffold. researchgate.net Another example involves the reaction of 5-aminopyrazoles with 1-methyluracil, where the uracil (B121893) ring is opened, leading to the formation of a 5-hydroxypyrazolo[1,5-a]pyrimidine. nih.gov

Heterocycle Annulation and Fusion Reactions

The 3-amino group of this compound is a key functional handle for constructing more complex, fused heterocyclic systems. This amino group can act as a nucleophile in cyclocondensation reactions to build new rings onto the existing scaffold.

For example, 3-aminopyrazoles are known to undergo Rh(III)-catalyzed three-component annulation with aldehydes and sulfoxonium ylides to produce diverse pyrazolo[1,5-a]pyrimidines. nih.gov By analogy, the 3-amino group of the target molecule could react with suitable bifunctional electrophiles to create tri- or tetracyclic structures. A well-established method involves the reaction of an amino group with a 1,3-dielectrophile to form a six-membered ring.

Another strategy involves the elaboration of substituents. The reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine (B178648) hydrate (B1144303) leads to an intramolecular cyclization, forming a new pyrazole ring fused to the pyrimidine ring, resulting in a pyrazolo[1,5-a]pyrimido[4,5-d]pyrazole system. rsc.org This demonstrates how existing substituents can be transformed to expand the heterocyclic framework. The 3-amino group of the title compound could be diazotized and converted to other functional groups, or acylated and then cyclized to form fused triazine or oxazine (B8389632) rings.

Starting Material TypeReagentsReaction TypeFused Product TypeReference
3-AminopyrazolesAldehydes, Sulfoxonium ylides, [RhCp*Cl₂]₂Three-component annulationPyrazolo[1,5-a]pyrimidines nih.gov
7-(2-Dimethylaminovinyl)pyrazolo[1,5-a]pyrimidinesHydrazine hydrate, Acetic acidCyclocondensation7-Oxo-6-(pyrazolyl)dihydropyrazolo[1,5-a]pyrimidines rsc.org
5-Amino-3-ureido-1H-pyrazole-4-carboxylatesVarious dielectrophilesCyclocondensationPyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines researchgate.net
1H-Pyrazol-5-aminesPhenyliodine(III) diacetate, 1H-Pyrrole-2-carbaldehydesOxidative Ring-Opening/Domino Cyclization3H-Pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazines researchgate.net

Structure Activity Relationship Sar Investigations in Preclinical Research

Influence of Substituent Nature on Molecular Interaction Profile

The nature of the chemical groups attached to the pyrazolo[1,5-a]pyrimidine (B1248293) core plays a pivotal role in defining the molecule's interaction profile with protein targets, such as kinases. nih.gov The introduction of diverse substituents, including alkyl, aryl, amino, and halogen groups, allows for the precise tuning of a compound's properties. nih.gov

Key interactions that are often modulated by these substituents include:

Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core and functional groups like amides or morpholine (B109124) rings can act as hydrogen bond donors or acceptors. For instance, in the context of PI3Kδ inhibitors, a morpholine ring is considered a key feature, with its oxygen atom forming a crucial hydrogen bond with the amino acid Val-828 in the hinge region of the enzyme. nih.govmdpi.com Similarly, for Tropomyosin Receptor Kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold forms a hydrogen bond with Met592 in the hinge region. mdpi.com

π-π Stacking: Aromatic substituents can also participate in π-π stacking with aromatic amino acid residues like histidine and phenylalanine in the active site of the target protein. nih.gov

Research on various derivatives has provided specific insights. For example, in the pursuit of Trk inhibitors, introducing a picolinamide (B142947) group at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly boosted activity. mdpi.com In another series, heteroaryl substitutions like thiadiazole, oxadiazole, and triazole at the C3-position were shown to enhance inhibitory activity. mdpi.com For antitubercular agents, the 2-pyridylmethylamine moiety at the C-7 position was found to be important for activity against Mycobacterium tuberculosis. researchgate.net

The table below summarizes the influence of various substituents on the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against PI3Kδ.

CompoundSubstituent at C5-PositionPI3Kδ IC50 (µM)PI3Kα IC50 (µM)Selectivity (α/δ)
6Indole-4-yl0.501.062
71-Methyl-indole-4-yl0.5717.230
8Benzofuran-4-yl0.9910.410
9Benzothiophen-4-yl0.7915.219

Data sourced from a study on 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives as PI3K inhibitors. mdpi.com

Positional Effects of Substituents on Target Affinity

The position of a substituent on the pyrazolo[1,5-a]pyrimidine scaffold is as critical as its chemical nature. Modifications at the pyrimidine (B1678525) ring (positions 3, 5, and 7) or the pyrazole (B372694) ring (positions 4 and 6) can dramatically alter binding affinity for specific protein targets. nih.gov

For instance, in the development of PI3Kδ inhibitors, placing a morpholine moiety at the C7-position and an indole (B1671886) ring at the C5-position created a "meta"-like arrangement that was found to enhance both activity and selectivity. nih.gov The C7 position of the pyrazolo[1,5-a]pyrimidine core is noted for the high reactivity of its chlorine atom, making it a prime site for nucleophilic substitution to introduce groups like morpholine. nih.gov

In contrast, SAR studies on antitubercular aminopyrazolo[1,5-a]pyrimidines revealed that while the C7-position was important for activity, the C3-position offered a greater degree of flexibility for introducing various substituents without losing efficacy. researchgate.net Further investigation into this series showed that ortho and meta halogenated phenyl groups at the C3-position were two- to four-fold more potent than the corresponding para-substituted analogue. researchgate.net

The table below illustrates how positional isomers with different substitution patterns on the phenyl ring at C3 affect antimycobacterial activity.

CompoundSubstitution on C3-Phenyl RingMtb H37Rv MIC (µM)
362-Fluoro2.5-5
373-Fluoro2.5-5
383-Chloro2.5-5
354-Fluoro5-10
392,5-Difluoro1.25
402-Methyl (o-tolyl)1.25

Data derived from SAR studies on aminopyrazolo[1,5-a]pyrimidines against M. tuberculosis. researchgate.net

Exploration of Chemical Space through Library Synthesis and Screening

To efficiently explore the vast chemical space around the pyrazolo[1,5-a]pyrimidine core, researchers employ library synthesis. mdpi.comnih.gov This strategy involves the systematic and often parallel synthesis of a large number of related compounds, which are then screened for biological activity. nih.govacs.org Methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings) and multi-component reactions are frequently used to introduce diversity into the scaffold. rsc.orgnih.gov

For example, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized to identify new, potent, and selective inhibitors of PI3Kδ, yielding compounds with IC50 values ranging from 1.892 to 0.018 μM. nih.gov In another project targeting antitubercular agents, a focused library of 27 analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one was constructed to delineate key SAR features and significantly improve activity. acs.org These library-based approaches accelerate the discovery of lead compounds and provide a comprehensive understanding of the SAR for the scaffold. nih.govacs.org

Development of Pharmacophore Models for Molecular Recognition

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govacs.org These models serve as a blueprint for designing new molecules with improved potency and selectivity. nih.gov

A pharmacophore model typically includes features such as:

Hydrogen bond acceptors and donors

Aromatic rings

Hydrophobic groups

Positive and negative ionizable centers

For a series of pyrazolo[1,5-a]pyridine (B1195680) analogues, a closely related scaffold, a five-point pharmacophore model (AHHRR) was developed. nih.gov This model identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for inhibiting the PDE4 enzyme. nih.gov The model highlighted key interactions, such as hydrogen bonds with specific amino acids (Asp392, Asn395) and π-π stacking with others (His234, Phe414). nih.gov For pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, the pharmacophore is often described by the presence of the morpholine ring in a "morpholine-pyrimidine" system, which acts as a hinge-binder, and a heteroaromatic ring that occupies an affinity pocket. nih.gov These models are instrumental in guiding the rational design of new derivatives within the chemical space explored by library synthesis. nih.govnih.gov

Molecular Interactions and Mechanistic Studies in Vitro/cellular

Enzyme Inhibition and Activation Studies (e.g., kinases, phosphodiesterases)

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been extensively studied as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org There is currently limited specific information available in the public domain regarding the phosphodiesterase (PDE) inhibition profile for 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine itself, although other heterocyclic compounds are known PDE inhibitors. mdpi.com

Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold for developing potent and selective kinase inhibitors. nih.govrsc.org Modifications at various positions on the fused ring system allow for fine-tuning of the inhibitor's affinity and selectivity for different kinases. nih.gov

Key kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:

Tropomyosin Receptor Kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based compounds are potent inhibitors of TrkA, TrkB, and TrkC. nih.gov For example, Larotrectinib and Entrectinib, which feature this core structure, are approved drugs for cancers with NTRK gene fusions. nih.gov Macrocyclic derivatives have shown exceptional potency, with IC50 values below 1 nM against Trk kinases. nih.gov

Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective CK2 inhibitors. biorxiv.org One such macrocyclic compound, IC20 (31), exhibited a high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM. biorxiv.org

Phosphoinositide 3-kinase δ (PI3Kδ): Derivatives incorporating a morpholine (B109124) moiety have been designed as selective PI3Kδ inhibitors, which are of interest for treating inflammatory conditions. nih.gov

Other Kinases: The scaffold has also been utilized to develop inhibitors for numerous other kinases, including Monopolar Spindle Kinase 1 (MPS1/TTK), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK, highlighting its broad applicability in targeting cancer-related pathways. rsc.orgresearchgate.netrsc.org

Kinase TargetScaffold/Derivative TypeReported Potency (IC50/Ki/KD)Reference
TrkA, TrkB, TrkCMacrocyclic pyrazolo[1,5-a]pyrimidines< 1 nM (IC50) nih.gov
TrkAPicolinamide-substituted pyrazolo[1,5-a]pyrimidines1.7 nM (IC50) mdpi.com
Casein Kinase 2 (CK2)Macrocyclic pyrazolo[1,5-a]pyrimidine (IC20)12 nM (KD) biorxiv.org
Monopolar Spindle Kinase 1 (MPS1/TTK)Pyrazolo[1,5-a]pyrimidine derivative556 nM (IC50) researchgate.net
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesPotent inhibition reported researchgate.net

Receptor Binding Profiling (in vitro)

The primary receptor targets identified for pyrazolo[1,5-a]pyrimidine derivatives are receptor tyrosine kinases, particularly the Tropomyosin Receptor Kinase (Trk) family. nih.govmdpi.com

Trk Receptor Family: The Trk family consists of TrkA, TrkB, and TrkC, which are receptors for neurotrophins and play a role in neuronal survival and differentiation, as well as oncogenesis when aberrantly activated. nih.govmdpi.com Pyrazolo[1,5-a]pyrimidine-based inhibitors like Larotrectinib and Entrectinib are designed to bind to the ATP pocket of the intracellular kinase domain of these receptors, thereby inhibiting their signaling function. nih.gov The binding affinity is potent, with IC50 values in the low nanomolar range for many derivatives. nih.govmdpi.com

Other Receptor Tyrosine Kinases: The scaffold has also been explored for its potential to inhibit other receptor tyrosine kinases involved in cancer, such as EGFR and VEGFR2, often demonstrating dual or multi-target inhibitory activity. mdpi.com

Receptor TargetCompound TypeBinding/Inhibition DataReference
TrkA/B/CPyrazolo[1,5-a]pyrimidine derivativesIC50 values in the low nanomolar range nih.govmdpi.com
EGFRWT / EGFRT790MPhenylpyrazolo[3,4-d]pyrimidine derivativesIC50 values from 0.3 to 24 µM mdpi.com
VGFR2Phenylpyrazolo[3,4-d]pyrimidine derivativesIC50 values from 0.3 to 7.60 µM mdpi.com

Cellular Pathway Modulation at the Molecular Level

By inhibiting specific kinases, pyrazolo[1,5-a]pyrimidine compounds can modulate key cellular signaling pathways, leading to various cellular outcomes.

Inhibition of Proliferation and Survival Pathways: Inhibition of kinases such as Trk, PI3K, and those in the MAPK/ERK pathway (B-Raf, MEK) disrupts signals that promote cell growth, proliferation, and survival. rsc.orgnih.govnih.gov For instance, inhibiting Trk kinases blocks downstream signaling involved in cell survival and differentiation. mdpi.com Similarly, targeting the IRAK4 kinase can down-modulate survival signals like NF-κB and autocrine IL-6/IL-10 engagement of the JAK-STAT3 pathway in certain lymphoma cells. researchgate.net

Induction of Apoptosis: Several pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, pyrimidine-based scaffolds targeting Hsp90, a chaperone protein for many kinases, led to apoptosis and cell cycle arrest in breast cancer cell lines. mdpi.com

Cell Cycle Disruption: Inhibition of kinases critical for cell cycle progression, such as CDKs and TTK, can lead to cell cycle arrest and, in some cases, chromosomal instability. researchgate.netrsc.org Inhibition of TTK by pyrazolopyrimidine derivatives has been shown to induce polyploidy (the state of having more than two sets of chromosomes) in cancer cells. researchgate.net

Anti-inflammatory Effects: By targeting kinases like JNK and IRAK4, or by inhibiting the NF-κB pathway, these compounds can exert anti-inflammatory effects. researchgate.netmdpi.com Certain pyrazolo[1,5-a]quinazolines, a related scaffold, were found to inhibit LPS-induced NF-κB activity and showed binding to MAPKs like JNK3, p38α, and ERK2. mdpi.com

Investigation of Binding Modes through Co-Crystallography and Mutagenesis

Hinge Binding: A common and crucial interaction for pyrazolopyrimidine-based kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding site. nih.govbiorxiv.org This interaction mimics the binding of the adenine (B156593) ring of ATP. nih.gov For the pyrazolo[1,5-a]pyrimidine scaffold, the N4 nitrogen atom and the exocyclic amino group at the C3 position (as in this compound) are often key participants in forming one or two hydrogen bonds with the backbone amide groups of hinge residues, such as Met592 in TrkA or Val116 in CK2. nih.govbiorxiv.org

Hydrophobic Interactions: Substituents on the pyrazolopyrimidine core are designed to occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity. researchgate.net For instance, in Trk inhibitors, a pyridine (B92270) ring can support hydrophobic interactions, while in CK2 inhibitors, a phenyl moiety at the C3 position extends into a hydrophobic region. nih.govbiorxiv.org

Co-crystal Structures: X-ray crystallography of various pyrazolopyrimidine derivatives complexed with their target kinases has confirmed this binding mode. A co-crystal structure of a pyrazolo[1,5-a]pyrimidine derivative with CK2α revealed a canonical type-I binding mode, with the core interacting with the hinge and a carboxylic acid group pointing towards a back pocket. biorxiv.org Similarly, modeling studies of pyrazolo[3,4-d]pyrimidine inhibitors with CDK2 show hydrogen bonding with Leu83 in the hinge region. nih.gov The structure of a representative pyrazolo[1,5-a]pyrimidine TTK inhibitor was also consistent with this type of inhibition. researchgate.net These structural insights are critical for structure-activity relationship (SAR) studies and the rational design of new, more effective inhibitors. nih.govnih.gov

Applications in Chemical Biology and Materials Science Research

Utilization as Chemical Probes for Biological Systems

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are widely used as chemical probes to investigate complex biological systems. Their ability to interact with specific biological targets makes them invaluable tools for understanding cellular processes and disease mechanisms.

Researchers have successfully developed pyrazolo[1,5-a]pyrimidine-based compounds as potent and selective inhibitors for various protein kinases, which are crucial regulators of cell signaling. nih.gov For instance, derivatives of this scaffold have been engineered to target Tropomyosin Receptor Kinases (Trks), which are implicated in the growth of solid tumors. mdpi.com The core structure of these inhibitors often forms critical hydrogen bonds within the kinase's active site, highlighting the scaffold's utility in designing targeted molecular probes. mdpi.com

Furthermore, the scaffold has been incorporated into radiopharmaceuticals for tumor imaging. nih.gov By conjugating pyrazolo[1,5-a]pyrimidine derivatives with chelating agents, researchers have created complexes that can be labeled with radioisotopes like Technetium-99m for use in single-photon emission computed tomography (SPECT). researchgate.netdoaj.org These imaging agents demonstrate significant tumor accumulation and rapid clearance from non-target tissues, underscoring their potential as diagnostic probes. researchgate.net

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Derivatives as Biological Probes

Derivative Type Biological Target/Application Research Finding
General Scaffold Protein Kinase Inhibition Acts as an effective scaffold for developing inhibitors of kinases like Trk, CDK, EGFR, and FGFR. nih.govmdpi.com
Substituted Derivatives Tropomyosin Receptor Kinase A (TrkA) Optimized compounds show potent TrkA inhibition with IC50 values as low as 0.1 nM. mdpi.com
3-cyano-5,7-disubstituted Tumor Imaging (SPECT) Conjugated and labeled with 99mTc, these compounds act as effective tumor imaging agents. researchgate.netdoaj.org

Development of Novel Heterocyclic Scaffolds for Research Purposes

The pyrazolo[1,5-a]pyrimidine framework is considered a "privileged scaffold" in medicinal chemistry because its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects. nih.govbenthamdirect.com Its synthetic tractability allows for the creation of large libraries of compounds for drug discovery and chemical biology research. nih.gov

The versatility of the scaffold stems from the ability to introduce a wide variety of substituents at multiple positions on its bicyclic core. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the development of new therapeutic agents and research tools. nih.govmdpi.com Marketed drugs such as Zaleplon (hypnotic) and Dinaciclib (anticancer) feature this core structure, validating its importance in pharmaceutical development. nih.gov The compound 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine represents one such derivative, whose specific substitutions may confer unique properties valuable for further chemical exploration.

Role in the Design of Fluorescent Organic Materials and Probes

The pyrazolo[1,5-a]pyrimidine system has recently gained attention as an attractive core for designing fluorescent organic compounds. nih.govresearchgate.net These materials are sought after for applications ranging from bioimaging to optoelectronics. The scaffold offers several advantages, including a small molecular size, efficient and green synthetic routes, and robust photophysical properties like high quantum yields and excellent photostability. nih.gov

The fluorescence of pyrazolo[1,5-a]pyrimidine derivatives can be tuned by modifying the substituents on the fused rings. Research has shown that adding electron-donating groups at specific positions can significantly enhance both light absorption and emission intensity. nih.govresearchgate.net This tunability allows for the rational design of fluorophores with specific spectral properties. For example, novel fluorescent probes based on this scaffold have been developed for sensing cyanide ions and for visualizing lipid droplets within living cells, demonstrating their practical utility in materials science and chemical biology. researchgate.netresearchgate.net

Table 2: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF)
4a (Aryl = Phenyl) Dichloromethane 358 425 0.52
4b (Aryl = 4-Methoxyphenyl) Dichloromethane 378 442 0.81
4d (Aryl = 4-(N,N-Dimethylamino)phenyl) Dichloromethane 430 545 0.97
4f (Aryl = 4-Nitrophenyl) Dichloromethane 400 563 0.01

Data adapted from a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.gov

Intermediates for Complex Molecule Synthesis

The pyrazolo[1,5-a]pyrimidine core is a valuable building block, or intermediate, for the synthesis of more complex molecular architectures. The functional groups on the scaffold, such as the amine group in this compound, serve as chemical handles for further reactions.

A variety of synthetic strategies, including cyclization, condensation, and palladium-catalyzed cross-coupling reactions, are employed to both construct the core and subsequently functionalize it. nih.govnih.gov This allows chemists to use pyrazolo[1,5-a]pyrimidine derivatives as platforms to build more elaborate structures. For example, they have been used as precursors in the synthesis of other fused heterocyclic systems and macrocycles. researchgate.net The ability to selectively modify different positions on the rings makes these compounds strategic intermediates in multi-step synthetic campaigns aimed at producing novel drugs, molecular probes, or functional materials. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-explored area, with numerous methods developed to construct this bicyclic system. nih.gov These often involve the condensation of 3-amino-pyrazoles with various 1,3-dielectrophilic species. nih.gov However, there is always a need for more efficient, cost-effective, and environmentally friendly synthetic routes.

Future research in this area could focus on:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Developing a microwave-assisted protocol for the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine could offer a more sustainable and efficient alternative to conventional heating methods.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of this compound and its derivatives.

Green Solvents: Exploring the use of greener solvents, such as water or ionic liquids, would reduce the environmental impact of the synthesis.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. nih.gov
One-Pot ReactionsIncreased efficiency, reduced waste, simplified procedures. nih.gov
Flow ChemistryEnhanced safety, scalability, and process control.
Use of Green SolventsReduced environmental impact, improved sustainability.

Discovery of New Biological Targets and Pathways for Molecular Investigation (in vitro/preclinical)

Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com This suggests that this compound could be a valuable scaffold for drug discovery.

Future preclinical research should aim to:

Identify Protein Kinase Inhibitors: Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov Screening this compound against a panel of kinases could uncover novel anticancer agents.

Explore Antimicrobial Potential: Given the emergence of drug-resistant pathogens, there is a critical need for new antimicrobial agents. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in this area, and the specific substitution pattern of this compound may confer unique antimicrobial properties. nih.gov

Investigate Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases. The potential of this compound to modulate inflammatory pathways should be investigated.

Uncover Novel Mechanisms of Action: For any identified biological activity, elucidating the precise molecular mechanism of action is crucial for further development. This could involve techniques such as target identification and validation studies.

Potential Biological ActivityRationale based on Pyrazolo[1,5-a]pyrimidine Scaffold
AnticancerKnown inhibitors of various protein kinases. nih.govnih.gov
AntimicrobialThe scaffold has demonstrated activity against various pathogens. nih.gov
Anti-inflammatoryA common biological activity for this class of compounds. mdpi.com

Advanced Computational Studies for Rational Design

Computational chemistry plays a vital role in modern drug discovery by enabling the rational design of new molecules with improved properties. For this compound, computational studies can guide future research by:

Molecular Docking: Simulating the binding of this compound to the active sites of known biological targets can help predict its potential activity and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of pyrazolo[1,5-a]pyrimidine derivatives and their biological activity. This can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for its biological activity can help in the design of new molecules with similar or improved properties.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound can help to identify potential liabilities early in the drug discovery process.

Computational MethodApplication in Drug Discovery
Molecular DockingPredicts binding affinity and mode to biological targets.
QSARPredicts the activity of new compounds based on their structure.
Pharmacophore ModelingIdentifies essential structural features for biological activity.
ADMET PredictionAssesses the drug-like properties of a compound.

Integration with High-Throughput Screening for New Research Tool Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. Integrating this compound and its future derivatives into HTS campaigns could lead to the discovery of:

Novel Chemical Probes: A chemical probe is a small molecule that can be used to study the function of a specific biological target. HTS can identify compounds that selectively interact with a protein of interest, providing valuable tools for basic research.

Hits for Drug Discovery Programs: HTS is a primary source of "hits" – compounds that show initial activity in a screen. These hits can then be optimized through medicinal chemistry to develop new drug candidates. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully identified as a hit in HTS campaigns. nih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which measures the effect of a compound on a cell or organism, can uncover unexpected biological activities and novel mechanisms of action.

Exploration of New Material Science Applications beyond Fluorescence

While some heterocyclic compounds are known for their fluorescent properties, the potential of this compound in material science extends beyond this. Future research could explore its application in:

Organic Electronics: The pyrazolo[1,5-a]pyrimidine core, with its electron-rich and electron-deficient regions, could be incorporated into organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs with interesting catalytic, magnetic, or gas storage properties.

Chemosensors: By functionalizing the this compound scaffold with specific recognition moieties, it may be possible to develop selective chemosensors for the detection of ions or small molecules.

Application AreaPotential Role of this compound
Organic ElectronicsAs a building block for organic semiconductors or emitters.
Coordination Polymers/MOFsAs a ligand for the construction of novel materials.
ChemosensorsAs a platform for the development of selective sensors.

Q & A

Q. What are the standard synthetic protocols for 6-methylpyrazolo[1,5-a]pyrimidin-3-amine, and how can purity be ensured?

The synthesis typically involves Suzuki-Miyaura cross-coupling or condensation reactions between pyrazole precursors and substituted carbonyl compounds. For example:

  • Step 1 : React 5-chloropyrazolo[1,5-a]pyrimidin-3-amine with a boronic acid derivative (e.g., 4-cyclohexylphenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and dioxane/water as solvent at 100°C under nitrogen .
  • Step 2 : Purify via silica gel chromatography (e.g., DCM:MeOH 10:2) to isolate intermediates .
  • Final functionalization : Introduce methyl groups via alkylation or amide coupling (e.g., using HATU/DIPEA in DMF) .
    Purity assurance : Use HPLC, NMR (e.g., δ 2.59 ppm for methyl protons in DMSO), and mass spectrometry (e.g., ESI-MS m/z 365.28) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.4–9.1 ppm), methyl groups (δ 2.5–2.6 ppm), and amine resonances (δ 10.29 ppm) .
  • X-ray crystallography : Resolves regioselectivity ambiguities (e.g., confirming methyl substitution at position 6) .
  • IR spectroscopy : Detects NH₂ stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst optimization : Increase Pd(PPh₃)₄ loading to 0.2 equiv. to reduce side reactions .
  • Ultrasonic-assisted synthesis : Reduces reaction time by 30% and improves yield (e.g., 72% vs. 57% under conventional heating) .
  • Solvent selection : Use dioxane over THF for higher boiling points and better solubility of intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent enzyme concentrations (e.g., 20 µL SARS-CoV-2 Main Protease in inhibitor screens) and buffer conditions (pH 7.4) .
  • Purity validation : Request Certificates of Analysis (COA) for commercial intermediates to rule out impurities affecting bioactivity .
  • Structural analogs : Compare methyl-substituted derivatives (e.g., 6-methyl vs. 6-cyclopropyl) to isolate substituent effects on target binding .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Core modifications : Replace the methyl group with electron-withdrawing groups (e.g., cyano) to enhance binding to ATP pockets .
  • Substituent positioning : Test 3-amine vs. 7-amine derivatives to map interactions with kinase hinge regions .
  • Bioisosteric replacements : Substitute pyrimidine with pyridine rings to assess impact on selectivity (e.g., CDK2 vs. CDK9 inhibition) .

Q. What mechanistic insights explain thermal instability during storage?

  • Thermogravimetric analysis (TGA) : Reveals decomposition above 200°C due to methyl group oxidation .
  • Hydrolysis susceptibility : The 3-amine group reacts with moisture; store under nitrogen with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.